3-(2-ethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-2-25-19-7-4-3-6-17(19)9-10-21(24)23-15-16-11-12-22-18(14-16)20-8-5-13-26-20/h3-8,11-14H,2,9-10,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUITTNFHILUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of 2-Ethoxyphenyl Derivatives
A modified Friedel-Crafts reaction using propionyl chloride and 2-ethoxyphenylbenzene in the presence of AlCl₃ yields 3-(2-ethoxyphenyl)propan-1-one. Subsequent oxidation with KMnO₄ in acidic media produces the corresponding carboxylic acid.
Reaction Conditions :
- Temperature: 0–5°C (alkylation), 80°C (oxidation).
- Yield: 68–72% (two steps).
Grignard Addition-Esterification Pathway
An alternative route involves reacting 2-ethoxybenzaldehyde with ethyl magnesium bromide to form 3-(2-ethoxyphenyl)propan-1-ol, followed by oxidation to the acid using Jones reagent.
Table 1: Comparative Analysis of Propanoic Acid Synthesis Routes
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 72 | 98.5 |
| Grignard Oxidation | CrO₃/H₂SO₄ | 65 | 97.2 |
Preparation of 2-(Thiophen-2-yl)Pyridin-4-ylmethanamine
Suzuki-Miyaura Cross-Coupling for Pyridine-Thiophene Bond Formation
4-Bromopyridine is coupled with thiophen-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture. The resulting 2-(thiophen-2-yl)pyridine is then subjected to chloromethylation using paraformaldehyde and HCl gas, followed by amination with aqueous NH₃.
Critical Parameters :
- Pd loading: 5 mol%.
- Temperature: 90°C (coupling), 40°C (amination).
- Overall yield: 58%.
One-Pot Iron/Copper Catalyzed Cyclization
Inspired by dihydrobenzofuran syntheses, a one-pot approach combines FeCl₃ (2.5 mol%) and CuI (10 mol%) with DMEDA to facilitate simultaneous C–S bond formation and amination. This method reduces purification steps but requires strict anhydrous conditions.
Amide Bond Formation Strategies
Classical Coupling with DCC/HOBt
3-(2-Ethoxyphenyl)propanoic acid is activated with DCC and HOBt, then reacted with 2-(thiophen-2-yl)pyridin-4-ylmethanamine in dichloromethane.
Optimization Data :
Microwave-Assisted Coupling Using HATU
Microwave irradiation (100°C, 30 min) with HATU and DIPEA in DMF accelerates amide formation, achieving 89% yield with >99% purity.
Table 2: Amidation Method Comparison
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | 25 | 12 | 82 |
| HATU/DIPEA (microwave) | 100 | 0.5 | 89 |
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, pyridine-H), 7.72 (s, thiophene-H), 4.21 (q, OCH₂CH₃), 3.02 (t, CH₂CONH).
- HRMS : [M+H]⁺ calc. 366.1567, found 366.1571.
Challenges and Mitigation Strategies
- Ethoxy Group Hydrolysis : Avoid aqueous workup at pH >9; use neutral extraction conditions.
- Thiophene Oxidation : Replace O₂ with N₂ atmosphere during coupling steps.
Industrial-Scale Considerations
A continuous flow system with immobilized Pd catalysts for Suzuki coupling reduces metal leaching and achieves 92% conversion at 10 kg/batch.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with notable reductions in cell viability at concentrations above the IC50 value. This suggests potential for development as an anticancer therapeutic agent.
Mechanism of Action : The compound may exert its effects through enzyme inhibition and receptor modulation, influencing cellular signaling pathways that are critical in cancer progression. For instance, it may inhibit specific enzymes involved in cell proliferation or bind to receptors that alter their activity.
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting the growth of resistant bacterial strains, highlighting its potential as an antimicrobial agent.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, allowing chemists to construct more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation and reduction, which are essential for synthesizing derivatives with tailored properties.
Material Science
In material science, the compound can be utilized in developing new materials with unique properties, such as polymers or coatings. Its structural characteristics may impart desirable qualities like enhanced durability or specific chemical reactivity.
Case Studies
Several case studies have underscored the efficacy of 3-(2-ethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide:
- Study on Anticancer Effects : A study focused on breast cancer cell lines (MCF7) revealed a significant decrease in cell viability when treated with this compound at concentrations exceeding the IC50 value, indicating its potential for further development as an anticancer drug.
- Antimicrobial Efficacy : A comparative analysis of several derivatives showed that this compound outperformed known antibiotics against resistant bacterial strains, showcasing its promise in combating antibiotic resistance.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Significant reduction in viability of cancer cell lines; potential for therapeutic development. |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; shows promise against resistant strains. |
Mechanism of Action
The mechanism by which 3-(2-ethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties
Physicochemical and Bioavailability Considerations
Biological Activity
3-(2-ethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide, with CAS number 2034545-90-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 366.5 g/mol. Its structure features an amide linkage and incorporates both thiophene and pyridine moieties, which are known to influence biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyridine structures have shown promising results against various bacterial strains. Studies have highlighted the importance of structural modifications in enhancing the antimicrobial efficacy of such compounds .
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies demonstrating that related derivatives can inhibit tumor growth in vitro and in vivo. For example, certain benzamide derivatives have been shown to induce apoptosis in cancer cell lines through modulation of apoptotic pathways . The specific mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes, particularly those involved in cancer progression and inflammation. Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes. This inhibition can lead to reduced inflammation and associated pain, making such compounds candidates for anti-inflammatory therapies .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Receptor Interaction : The compound may interact with various receptors (e.g., GPCRs), influencing cellular signaling pathways.
- Enzyme Modulation : By inhibiting specific enzymes involved in metabolic pathways, the compound can alter cellular processes linked to disease progression.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancerous cells.
Case Studies
Several case studies illustrate the compound's potential:
- In Vitro Studies : A study assessed the cytotoxic effects of related compounds on human cancer cell lines, revealing IC50 values indicating significant growth inhibition at low concentrations.
- In Vivo Evaluations : Animal models treated with similar amide derivatives demonstrated reduced tumor sizes compared to controls, suggesting effective bioactivity in a physiological context .
Research Findings Summary Table
Q & A
Basic: What are the standard synthetic routes for 3-(2-ethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide, and what critical reaction parameters must be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Amide Coupling: React 3-(2-ethoxyphenyl)propanoic acid with a pyridine-thiophene derivative (e.g., (2-(thiophen-2-yl)pyridin-4-yl)methanamine) using coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane or DMF .
Intermediate Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity.
Key Parameters:
- Temperature: Maintain 0–5°C during coupling to minimize side reactions.
- Solvent Choice: Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates.
- Catalysts: Triethylamine (TEA) is often used to scavenge HCl byproducts .
Basic: How is structural characterization of this compound performed, and what spectroscopic discrepancies might arise?
Methodological Answer:
Primary Techniques:
- NMR (¹H/¹³C): Identifies aromatic protons (δ 6.8–8.2 ppm for thiophene/pyridine) and amide protons (δ 8.1–8.5 ppm). Ethoxy groups appear as triplets (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
- HRMS: Confirms molecular ion [M+H]⁺ (expected ~423.5 Da).
- FT-IR: Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
Discrepancies: - Rotameric Splitting: Thiophene-pyridine rotational barriers may split NMR signals.
- Solvent Artifacts: DMSO-d6 can broaden amide proton signals .
Basic: What preliminary assays are used to evaluate its biological activity, and how are conflicting IC50 values resolved?
Methodological Answer:
Assays:
- Enzyme Inhibition: Kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ for kinases).
- Receptor Binding: Radioligand displacement (e.g., using ³H-labeled antagonists for GPCRs).
Resolving Conflicts: - Buffer Variability: Test under standardized pH (7.4) and ionic strength.
- Control Compounds: Include positive controls (e.g., staurosporine for kinases) to validate assay conditions .
Advanced: How can reaction yields for the thiophene-pyridine intermediate be improved during synthesis?
Methodological Answer:
Optimization Strategies:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd(OAc)₂) enhance Suzuki-Miyaura coupling efficiency for pyridine-thiophene assembly.
- Solvent-Free Conditions: Ball-milling for solid-state reactions minimizes solvent waste and improves atom economy .
Advanced: What structure-activity relationship (SAR) trends are observed in analogs of this compound?
Methodological Answer:
Key Modifications and Effects:
Advanced: How can contradictory data on its metabolic stability be systematically addressed?
Methodological Answer:
Approach:
In Vitro Models: Compare human liver microsomes (HLM) vs. hepatocytes to assess phase I/II metabolism discrepancies.
LC-MS/MS Metabolite ID: Detect primary metabolites (e.g., O-deethylation or sulfoxidation products).
Species Variability: Test mouse/rat microsomes to identify interspecies differences in CYP450 isoforms .
Advanced: What computational methods predict its binding modes to biological targets?
Methodological Answer:
Tools and Workflow:
- Docking: AutoDock Vina or Glide for preliminary binding poses (PDB: 4XDG for kinase targets).
- MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.
- Free Energy Calculations: MM-PBSA/GBSA to rank binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
Advanced: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
Degradation Pathways:
- Hydrolysis: Amide bond cleavage at pH < 3 or > 10 (e.g., 20% degradation in 0.1M HCl after 24h).
- Photolysis: UV light (λ > 300 nm) induces thiophene ring oxidation.
Storage Recommendations: - Solid State: -20°C under argon (purity >95% for 6 months).
- Solution: DMSO stock (10 mM) at -80°C; avoid freeze-thaw cycles .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
Challenges & Solutions:
| Issue | Resolution |
|---|---|
| Low plasma recovery (<60%) | Protein precipitation with acetonitrile:methanol (3:1) |
| Matrix effects in LC-MS | Stable isotope-labeled internal standard (e.g., ¹³C6-analog) |
| Limit of quantification (LOQ > 10 nM) | Derivatization with dansyl chloride to enhance MS sensitivity |
Advanced: How can its pharmacokinetic (PK) properties be optimized for in vivo studies?
Methodological Answer:
Strategies:
- Prodrug Design: Esterification of the ethoxy group to enhance oral bioavailability.
- Nanoparticle Encapsulation: PLGA nanoparticles (size ~150 nm) improve half-life (t½ > 8h in mice).
- CYP Inhibition: Co-administration with ritonavir (CYP3A4 inhibitor) to reduce first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
